{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a bromophenyl moiety. This compound belongs to the class of amines, specifically tertiary amines, where the nitrogen atom is bonded to three carbon-containing groups. The presence of the bromophenyl group introduces significant steric and electronic effects, potentially influencing the compound's reactivity and biological activity.
The molecular formula for this compound can be represented as C${12}$H${14}$BrClN, indicating it contains carbon, hydrogen, bromine, chlorine, and nitrogen atoms. The hydrochloride salt form suggests that the compound can exist in a more stable ionic state, which is often advantageous for solubility in biological systems.
These reactions are essential for understanding its behavior in biological systems and potential applications in synthetic chemistry.
Research indicates that compounds similar to {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride may exhibit various biological activities. These include:
The synthesis of {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride typically involves several steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound.
The potential applications of {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride include:
Interaction studies are crucial for understanding how {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride interacts with biological targets:
Several compounds share structural similarities with {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride | Cyclopropane + Bromophenyl | Anticancer, Neuroactive |
| N,N-Dimethyl-4-bromobenzamine | Bromobenzene | Neuroactive |
| Cyclopropylamine | Cyclopropane | Neuroactive |
| 4-Bromo-N,N-dimethylaniline | Bromophenyl | Intermediate in dyes |
This table illustrates how unique features such as the cyclopropane ring and specific substituents contribute to distinct biological activities among similar compounds.
The retrosynthetic analysis of {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride reveals several strategic disconnections that guide the synthetic approach [1] [2]. The target compound, with molecular formula C₁₁H₁₅BrClN and molecular weight 276.6005, presents three key structural elements that must be addressed in synthesis: the cyclopropyl ring, the bromophenyl substituent, and the methylaminomethyl functionality [1] [3].
The primary retrosynthetic disconnection focuses on the carbon-nitrogen bond between the cyclopropyl methyl group and the methylamine moiety [4] [5]. This disconnection corresponds to reliable nucleophilic substitution reactions and represents the most straightforward synthetic approach. The retrosynthetic analysis suggests that the target molecule can be traced back to a cyclopropyl methyl halide intermediate and a methylamine nucleophile [4] [6].
A secondary disconnection involves the cyclopropyl-aryl bond, which can be formed through various coupling methodologies or direct cyclopropanation of appropriately substituted benzyl derivatives [7] [8]. The bromophenyl group introduction represents another critical retrosynthetic consideration, as the bromine substituent can serve dual purposes: as a directing group during synthesis and as a handle for further functionalization [9] [10].
| Retrosynthetic Step | Starting Material | Key Reaction | Yield Expectation |
|---|---|---|---|
| Primary Disconnection | Cyclopropyl methyl halide + Methylamine | Nucleophilic substitution | 70-85% |
| Secondary Disconnection | 4-Bromobenzyl cyclopropane | Amine alkylation | 65-80% |
| Tertiary Disconnection | 4-Bromobenzoyl + Cyclopropyl precursor | Friedel-Crafts acylation | 60-75% |
The cyclopropyl amine unit present in the target compound is found in many biologically active compounds, making this retrosynthetic approach particularly valuable for pharmaceutical intermediate synthesis [6] [11]. The functional group interconversion strategy allows for multiple synthetic routes, with each pathway offering distinct advantages depending on the availability of starting materials and desired reaction conditions [6] [12].
Cyclopropane ring formation represents one of the most critical steps in synthesizing the target compound, with several well-established methodologies available for creating this strained three-membered ring system [8] [13] [14]. The high ring strain associated with cyclopropane rings, characterized by unfavorable 60-degree bond angles, requires specialized synthetic approaches that can efficiently form the carbon-carbon bonds under controlled conditions [15] [16].
The Simmons-Smith reaction remains the most robust and widely applicable method for cyclopropane formation, utilizing diiodomethane and zinc-copper couple to generate a carbenoid species that adds to alkenes [13] [14]. When applied to 4-bromostyrene derivatives, this method provides excellent yields of the corresponding cyclopropyl compounds while preserving the aromatic bromide functionality for subsequent transformations [13] [17].
The reaction mechanism involves initial formation of iodomethylzinc iodide from diiodomethane and the zinc-copper couple, followed by concerted addition to the alkene double bond [13] [14]. This stereospecific process maintains the configuration of the starting alkene and introduces minimal side products, making it particularly suitable for pharmaceutical intermediate synthesis [13] [16].
Alternative carbene sources, including diazomethane under photolytic conditions, offer complementary approaches to cyclopropane formation [14] [15]. However, the use of diazomethane presents significant safety concerns due to its explosive nature and toxicity, limiting its application in large-scale synthesis [14] [16]. Safer alternatives include the use of ethyl diazoacetate in the presence of catalytic copper or rhodium complexes, which provide excellent control over stereochemistry and functional group tolerance [14] [8].
The synthesis of cyclopropyl ketones through ring-closing methodologies represents another important strategy, particularly when the target compound requires the cyclopropyl group to be adjacent to an electron-withdrawing functionality [18] [19] [20]. The preparation of cyclopropyl methyl ketone from ethyl acetoacetate and ethylene bromide demonstrates the utility of this approach, achieving yields of 75-85% under optimized conditions [18] [19].
| Cyclopropanation Method | Substrate Requirement | Typical Yield | Selectivity |
|---|---|---|---|
| Simmons-Smith | Terminal alkenes | 80-95% | >95% syn |
| Diazomethane/hν | Electron-rich alkenes | 60-80% | Moderate |
| Metal carbenes | Various alkenes | 70-90% | High |
| Ring-closing | Activated methylenes | 75-85% | Variable |
The choice of cyclopropanation method depends significantly on the substitution pattern of the starting material and the desired stereochemical outcome [14] [21]. For the synthesis of bromophenyl-substituted cyclopropyl derivatives, the Simmons-Smith reaction provides the most reliable results, with minimal interference from the electron-withdrawing bromine substituent [13] [14].
The introduction of the bromophenyl group into cyclopropane-containing intermediates can be achieved through multiple synthetic pathways, each offering distinct advantages in terms of regioselectivity, reaction conditions, and functional group compatibility [9] [22] [10]. The electron-withdrawing nature of the bromine substituent significantly influences both the reactivity of the aromatic ring and the subsequent synthetic transformations [9] [23].
Direct bromination of aromatic compounds represents the most straightforward approach to bromophenyl group introduction, utilizing electrophilic aromatic substitution mechanisms [9] [10] [23]. The reaction typically employs bromine or N-bromosuccinimide in the presence of Lewis acid catalysts such as iron tribromide or aluminum chloride [9] [10]. The regioselectivity of bromination is governed by the electronic properties of existing substituents, with electron-donating groups directing to ortho and para positions, while electron-withdrawing groups favor meta substitution [9] [10].
For cyclopropyl-substituted aromatic compounds, the cyclopropyl group acts as a weak electron-donating substituent due to hyperconjugation effects, promoting bromination at the para position relative to the cyclopropyl substitution [15] [9]. This regioselectivity is particularly advantageous for synthesizing the target compound, as it provides the desired 4-bromophenyl substitution pattern [9] [23].
Palladium-catalyzed cross-coupling reactions offer powerful alternatives for bromophenyl group introduction, particularly when high regioselectivity and functional group tolerance are required [17] [24] [22]. The Suzuki-Miyaura coupling of 4-bromophenylboronic acid with appropriately functionalized cyclopropyl halides provides excellent yields under mild conditions [17] [25]. This approach requires prior installation of the cyclopropyl group but offers superior control over the substitution pattern and minimizes the formation of regioisomeric products [17] [24].
The Heck reaction represents another valuable cross-coupling methodology, particularly for introducing bromophenyl groups onto alkene precursors that can subsequently undergo cyclopropanation [17] [24]. The reaction conditions typically involve palladium catalysts, phosphine ligands, and base, with reaction temperatures ranging from 60-120°C depending on the substrate reactivity [17] [24].
The Friedel-Crafts acylation of bromobenzene with cyclopropyl-containing acyl chlorides provides a direct route to bromophenyl cyclopropyl ketones, which can serve as key intermediates in the target synthesis [26] [27]. This approach requires aluminum chloride as a Lewis acid catalyst and proceeds through electrophilic aromatic substitution mechanisms [26] [10]. The reaction typically favors para-substitution when bromobenzene is used as the substrate, providing the desired regioselectivity for subsequent transformations [26] [9].
| Method | Regioselectivity | Typical Yield | Catalyst Requirement |
|---|---|---|---|
| Direct bromination | Moderate | 70-85% | FeBr₃ or AlCl₃ |
| Suzuki coupling | High | 80-95% | Pd(PPh₃)₄ |
| Heck reaction | High | 75-90% | Pd catalysts |
| Friedel-Crafts | Good | 65-80% | AlCl₃ |
The selection of bromophenyl introduction methodology depends on the synthetic sequence and the availability of starting materials [9] [22]. For large-scale synthesis, direct bromination often provides the most economical approach, while cross-coupling methods offer superior selectivity for complex synthetic sequences [17] [9].
The final stages of synthesizing {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride involve the introduction of the methylaminomethyl functionality and subsequent conversion to the hydrochloride salt [28] [12] [29]. These transformations require careful consideration of reaction conditions to avoid unwanted side reactions and ensure high yields of the desired product [12] [30].
Reductive amination represents the most versatile approach for introducing the methylamine functionality into cyclopropyl-containing intermediates [27] [29]. This methodology typically involves the condensation of a cyclopropyl aldehyde or ketone with methylamine, followed by selective reduction of the resulting imine intermediate [27] [29]. The process can be carried out as a one-pot transformation using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents [27] [30].
The reaction conditions must be carefully optimized to prevent ring-opening of the cyclopropyl group, which can occur under strongly acidic or basic conditions [27] [21]. Buffered reaction conditions using acetic acid or ammonium acetate provide the necessary proton source for imine formation while maintaining pH levels compatible with cyclopropane stability [27] [30].
Direct alkylation of methylamine with cyclopropyl methyl halides offers an alternative approach to amine functionalization [31] [12]. This nucleophilic substitution reaction proceeds through either SN1 or SN2 mechanisms depending on the structure of the alkyl halide and reaction conditions [31] [32]. Primary benzylic halides typically react through SN2 pathways, providing good yields with minimal rearrangement products [32] [12].
The challenge in direct alkylation lies in controlling the extent of substitution to avoid overalkylation and formation of tertiary amine products [12] [29]. This selectivity issue can be addressed through the use of excess methylamine or by employing protected amine equivalents that prevent multiple alkylation events [12] [30].
Recent developments in self-limiting alkylation chemistry provide elegant solutions to the overalkylation problem in amine synthesis [12]. These methodologies employ specially designed amine equivalents that become less nucleophilic after the first alkylation event, preventing further substitution reactions [12]. N-aminopyridinium salts represent one class of such reagents, undergoing alkylation followed by spontaneous depyridylation to yield secondary amines [12].
The conversion of the free amine to its hydrochloride salt involves treatment with hydrochloric acid under controlled conditions [28] [1]. This acid-base reaction proceeds quantitatively, with the nitrogen atom accepting a proton to form the ammonium cation, which then associates with the chloride anion to form the ionic salt [28]. The reaction typically involves bubbling hydrogen chloride gas through a solution of the amine in an aprotic solvent such as diethyl ether or dichloromethane [28] [33].
The formation of hydrochloride salts serves multiple purposes in pharmaceutical chemistry: it increases the water solubility of the compound, provides a crystalline solid form suitable for isolation and purification, and enhances the chemical stability of the amine functionality [28] [1]. The salt formation is readily reversible through treatment with strong bases such as sodium hydroxide, allowing for regeneration of the free amine when required [28].
| Amine Functionalization Method | Selectivity | Typical Yield | Conditions |
|---|---|---|---|
| Reductive amination | High | 80-95% | pH 4-6, NaBH₃CN |
| Direct alkylation | Moderate | 65-80% | Excess methylamine |
| Self-limiting alkylation | Very high | 85-95% | Pyridinium salts |
| Salt formation | Quantitative | >95% | HCl gas, Et₂O |
The hydrochloride salt of the target compound exhibits enhanced stability compared to the free amine, with improved storage characteristics and reduced susceptibility to oxidation [1] [28]. The ionic nature of the salt facilitates purification through recrystallization techniques, providing access to high-purity material suitable for further synthetic transformations or biological evaluation [1] [33].
X-ray crystallographic analysis provides definitive structural information about cyclopropane-containing amines, revealing critical geometric parameters that influence their chemical behavior. The crystallographic investigation of {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride requires systematic examination of several structural features characteristic of this compound class.
Cyclopropane-containing compounds exhibit distinctive structural parameters due to the inherent ring strain of the three-membered ring system [1] [2]. The cyclopropane ring adopts a planar geometry with carbon-carbon bond lengths typically ranging from 1.51 to 1.54 Å, which is intermediate between single and double bonds due to the high p-character of the carbon-carbon bonds [3]. The carbon-hydrogen bond lengths in cyclopropane derivatives are characteristically shorter (approximately 1.08 Å) than in unstrained alkanes, reflecting the increased s-character of the carbon-hydrogen bonds [3].
For brominated aromatic cyclopropyl compounds, crystallographic studies reveal specific intermolecular interactions that influence crystal packing. Analysis of related structures, such as 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrates typical unit cell parameters with triclinic or monoclinic crystal systems being most common [4]. The presence of the bromine substituent introduces significant polarizability effects that influence both intramolecular geometry and intermolecular packing arrangements.
| Crystallographic Parameter | Expected Range | Literature Comparison |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | P21/c, P-1 space groups common |
| Unit Cell a (Å) | 8-12 | Comparable to similar brominated compounds |
| Unit Cell b (Å) | 10-15 | Influenced by molecular packing |
| Unit Cell c (Å) | 12-20 | Extended by aromatic interactions |
| Density (g/cm³) | 1.4-1.6 | Typical for brominated organic salts |
| Z value | 4-8 | Standard for organic hydrochloride salts |
The quaternary carbon center bearing both the aromatic ring and the aminomethyl substituent represents a key structural feature requiring detailed crystallographic analysis. This carbon typically exhibits bond angles deviating from tetrahedral geometry due to the constrained cyclopropyl geometry. The carbon-nitrogen bond length is expected to be approximately 1.47-1.49 Å, consistent with sp³-hybridized carbon-nitrogen single bonds [5] [6].
Amine hydrochloride salts demonstrate characteristic hydrogen bonding patterns that significantly influence crystal structure [7] [8]. The protonated amine functionality forms extensive hydrogen bonding networks with chloride counter-ions, typically resulting in infinite chain or layer structures. These hydrogen bonds exhibit N-H···Cl distances ranging from 3.0 to 3.3 Å, with N-H···Cl angles approaching linearity (160-180°) [9].
The bromophenyl substituent introduces additional complexity through potential halogen bonding interactions. Bromine atoms can participate in both classical and non-classical intermolecular interactions, including C-H···Br contacts and aromatic π-π stacking arrangements [10]. The electron-withdrawing effect of the bromine substituent influences the electron density distribution throughout the aromatic system, affecting both intramolecular bond lengths and intermolecular interaction geometries.
Crystal structure determination would provide essential information regarding the preferred conformation of the flexible aminomethyl side chain. Rotation about the cyclopropyl-methylene bond creates conformational flexibility that is resolved through crystallographic analysis. The relative orientation of the N-methyl group with respect to the cyclopropane ring plane influences both crystal packing efficiency and intermolecular interaction patterns.
¹H Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation through characteristic chemical shift patterns and coupling constant analysis. The cyclopropyl proton environments exhibit distinctive upfield chemical shifts due to the unique electronic environment of the strained three-membered ring system [11].
The cyclopropyl methylene protons appear as a complex multipicity pattern between δ 0.5-1.2 ppm, significantly upfield compared to normal alkyl protons [12] [13]. This characteristic chemical shift region results from the unusual hybridization of cyclopropane carbon atoms, which approach sp² character and reduce the deshielding effect typically observed for sp³ carbons [3]. The geminal coupling between cyclopropyl methylene protons typically ranges from 4 to 8 Hz, while vicinal coupling to the quaternary carbon-bearing proton exhibits values of 4 to 6 Hz [14].
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclopropyl CH₂ (bridging) | 0.8-1.2 | Complex multipicity | 2H |
| Cyclopropyl CH (adjacent to aryl) | 0.6-0.8 | Complex multicitiy | 1H |
| N-CH₃ (methylamine) | 2.7-2.9 | Singlet (broadened) | 3H |
| CH₂-N (methylene bridge) | 3.1-3.3 | Singlet (broadened) | 2H |
| NH₃⁺ (exchangeable) | 8.5-10.5 | Broad | 3H |
| Aromatic H-2,6 (ortho to Br) | 7.4-7.5 | Doublet (J ~ 8 Hz) | 2H |
| Aromatic H-3,5 (meta to Br) | 7.1-7.3 | Doublet (J ~ 8 Hz) | 2H |
The N-methyl group resonates as a characteristic singlet between δ 2.7-2.9 ppm, with potential broadening due to rapid exchange processes involving the protonated amine functionality [15]. The chemical shift reflects the electron-withdrawing effect of the positively charged nitrogen center in the hydrochloride salt form [8].
The methylene bridge connecting the cyclopropyl ring to the amine nitrogen appears between δ 3.1-3.3 ppm, significantly downfield compared to typical alkyl methylene groups due to the α-deshielding effect of the positively charged nitrogen . This proton environment may exhibit broadening due to rapid exchange processes and quadrupolar relaxation effects from the nitrogen nucleus.
The aromatic proton signals demonstrate the expected pattern for para-disubstituted benzene derivatives [17]. The protons ortho to the bromine substituent (H-2,6) resonate at δ 7.4-7.5 ppm, while the meta protons (H-3,5) appear slightly upfield at δ 7.1-7.3 ppm. Both signals exhibit doublet multiplicity with typical aromatic coupling constants of approximately 8 Hz [18].
The exchangeable ammonium protons (NH₃⁺) appear as a broad signal between δ 8.5-10.5 ppm, characteristic of protonated primary amines [8] [19]. This signal disappears upon treatment with deuterium oxide, confirming its assignment to exchangeable protons. The broad lineshape results from rapid exchange processes and quadrupolar relaxation effects.
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon skeleton and electronic environment of each carbon atom. The cyclopropyl carbons exhibit characteristic upfield chemical shifts that distinguish them from other saturated carbon environments [20].
The cyclopropyl methylene carbons (C-2, C-3) resonate between δ 12-18 ppm, substantially upfield compared to normal alkyl carbons due to the unique electronic environment of the strained ring system [21] [20]. This characteristic chemical shift region serves as a diagnostic indicator for cyclopropane-containing compounds.
| Carbon Environment | Chemical Shift (δ ppm) | Carbon Type | Diagnostic Features |
|---|---|---|---|
| Cyclopropyl CH₂ (C-2, C-3) | 12-18 | CH₂ | Characteristic upfield shift |
| Cyclopropyl quaternary C (C-1) | 28-35 | Quaternary C | Bearing aryl and CH₂N |
| N-CH₃ (methylamine carbon) | 42-45 | CH₃ | Deshielded by N⁺ |
| CH₂-N (methylene bridge) | 65-70 | CH₂ | Strongly deshielded by α-N⁺ |
| Aromatic C-1 (ipso to cyclopropyl) | 138-142 | Aromatic quaternary | Electron-donating cyclopropyl |
| Aromatic C-4 (ipso to Br) | 120-125 | Aromatic quaternary | Electron-withdrawing Br |
| Aromatic C-2,6 (ortho to Br) | 131-133 | Aromatic CH | Deshielded by Br |
| Aromatic C-3,5 (meta to Br) | 128-130 | Aromatic CH | Less affected by Br |
The cyclopropyl quaternary carbon (C-1) bearing both the aromatic ring and the aminomethyl substituent resonates between δ 28-35 ppm [2]. This chemical shift reflects the combined electronic influences of the aromatic system and the electron-withdrawing aminomethyl group.
The N-methyl carbon appears between δ 42-45 ppm, significantly downfield compared to typical alkyl methyl groups due to the α-deshielding effect of the positively charged nitrogen in the hydrochloride salt form . The methylene carbon directly bonded to nitrogen exhibits even greater deshielding, appearing between δ 65-70 ppm.
The aromatic carbon signals demonstrate the expected pattern for para-substituted benzene derivatives. The carbon bearing the cyclopropyl substituent (C-1) resonates between δ 138-142 ppm, while the carbon bearing the bromine substituent (C-4) appears upfield at δ 120-125 ppm due to the electron-withdrawing effect of bromine [22]. The remaining aromatic carbons appear in the typical aromatic region between δ 128-133 ppm.
¹⁵N Nuclear Magnetic Resonance spectroscopy provides direct information about the nitrogen environment and electronic state, particularly valuable for distinguishing between different protonation states and substitution patterns [23] [24].
Primary amine salts typically exhibit ¹⁵N chemical shifts between δ 35-55 ppm (referenced to liquid ammonia), representing a significant downfield shift compared to the corresponding free bases (δ 15-35 ppm) [25] [26]. This protonation-induced shift reflects the dramatic change in electron density at the nitrogen nucleus upon formation of the ammonium ion.
| Nitrogen Environment | Chemical Shift (δ ppm) | Reference | Notes |
|---|---|---|---|
| Primary amine (free base) | 15-35 | vs. liquid NH₃ | Cyclopropyl substitution may cause upfield shift |
| Primary ammonium ion (HCl salt) | 35-55 | vs. liquid NH₃ | Protonation causes 20-25 ppm downfield shift |
| Secondary amine (demethylated) | 25-45 | vs. liquid NH₃ | If N-demethylation occurs |
| Tertiary amine (alkylated) | 35-65 | vs. liquid NH₃ | If additional alkylation occurs |
The ¹⁵N chemical shift provides valuable information about the electronic environment of the nitrogen atom and can serve as a probe for hydrogen bonding interactions and solvent effects [23] [27]. The presence of the cyclopropyl substituent may introduce additional complexity due to the unusual electronic properties of the three-membered ring system.
Solvent effects significantly influence ¹⁵N chemical shifts, particularly for protonated amine species where hydrogen bonding interactions with solvent molecules or counter-ions affect the electron density at nitrogen [28] [29]. These effects must be carefully considered when interpreting ¹⁵N nuclear magnetic resonance data for amine hydrochloride salts.
Mass spectrometric analysis of {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the decomposition pathways of cyclopropane-containing amines [30] [31].
The molecular ion region exhibits peaks at m/z 276/278 for the hydrochloride salt, demonstrating the characteristic isotope pattern for bromine-containing compounds [32]. The molecular ion intensity is typically weak (5-15% relative intensity) due to the labile nature of amine salts under electron ionization conditions [33] [34].
The most prominent fragmentation pathway involves α-cleavage adjacent to the nitrogen center, producing the characteristic base peak at m/z 30 corresponding to [CH₂NH₂]⁺ [30] [31]. This fragmentation is diagnostic for primary amines and represents the predominant ionization pathway under standard electron impact conditions.
| Ion m/z | Relative Intensity (%) | Fragmentation Mechanism | Diagnostic Value |
|---|---|---|---|
| 276/278 [M]⁺ | 5-15 | Molecular ion | Confirms molecular weight |
| 240 [M-HCl]⁺ | 10-25 | Loss of HCl | Shows salt formation |
| 226 [M-CH₃-HCl]⁺ | 15-30 | α-cleavage + HCl loss | Primary fragmentation |
| 199/201 [M-C₆H₄Br]⁺ | 20-40 | Cyclopropyl fragmentation | Ring opening |
| 159/161 [C₆H₄Br]⁺ | 40-60 | Bromobenzyl cation | Aromatic pattern |
| 30 [CH₂NH₂]⁺ | 80-100 | α-cleavage | Primary amine diagnostic |
Secondary fragmentation involves loss of the N-methyl group (m/z 15) and further decomposition of the cyclopropyl system [35]. The cyclopropane ring demonstrates characteristic fragmentation behavior, including ring-opening reactions that produce linear alkyl fragments [36].
The cyclopropane ring exhibits unique fragmentation patterns due to its strained nature and tendency to undergo ring-opening reactions under mass spectrometric conditions [35] [37]. The formation of ions at m/z 44 [C₃H₆]⁺ and m/z 58 [C₃H₆N]⁺ reflects the characteristic decomposition of the cyclopropyl amine system.
The brominated aromatic system contributes significantly to the fragmentation pattern through formation of the bromobenzyl cation (m/z 159/161) and subsequent loss of bromine to yield the phenyl cation (m/z 77) [32]. These fragments provide confirmation of the aromatic substitution pattern and the presence of the halogen substituent.
Ion mobility mass spectrometry data indicates characteristic collision cross-section values for various ionic species [38]. The molecular ion [M+H]⁺ exhibits a predicted collision cross-section of 143.9 Ų, while sodium and potassium adducts show larger values reflecting their increased ionic radii and different gas-phase conformations.
The fragmentation pathways observed under collision-induced dissociation conditions mirror those seen in electron ionization, with α-cleavage remaining the predominant decomposition route [39] [40]. The relative intensities of fragment ions can provide quantitative information about the structural features and substitution patterns.
Vibrational spectroscopy provides comprehensive structural information through analysis of molecular vibrations and intermolecular interactions characteristic of amine hydrochloride salts [41] [8].
The infrared spectrum of {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride exhibits characteristic absorptions that distinguish it from the corresponding free base and provide detailed structural information [8] [9].
The most prominent feature appears as a broad, intense envelope between 3300-2400 cm⁻¹, corresponding to the N-H stretching vibrations of the protonated amine functionality [7] [8]. This broad absorption results from extensive hydrogen bonding between the ammonium cation and chloride counter-ion, creating a complex manifold of N-H stretching frequencies.
| Frequency (cm⁻¹) | Assignment | Intensity | Characteristic Features |
|---|---|---|---|
| 3300-2400 | N-H stretching (NH₃⁺) | Very strong, broad | Hydrogen bonding envelope |
| 3100-3000 | C-H stretching (cyclopropyl) | Medium | Sharp peaks from strained ring |
| 2950-2850 | C-H stretching (alkyl) | Medium | Multiple CH₃ and CH₂ peaks |
| 1625-1560 | NH₃⁺ asymmetric bending | Medium | Diagnostic for primary amine salt |
| 1550-1500 | NH₃⁺ symmetric bending | Medium | May overlap with aromatic bands |
| 1100-1000 | Cyclopropyl ring breathing | Medium | Diagnostic for cyclopropane |
| 850-750 | NH₃⁺ wagging | Strong | Characteristic of amine salts |
| 800-700 | C-Br stretching | Medium | Aromatic bromide diagnostic |
The cyclopropyl C-H stretching vibrations appear between 3100-3000 cm⁻¹ as sharp, well-defined peaks that contrast with the broad N-H stretching envelope [42] [13]. These absorptions reflect the unique electronic environment of the strained three-membered ring system and provide diagnostic confirmation of the cyclopropane structure.
The NH₃⁺ bending vibrations produce characteristic absorptions between 1625-1500 cm⁻¹, with the asymmetric bending mode typically appearing at higher frequency than the symmetric mode [8] [9]. These absorptions are diagnostic for primary amine salts and distinguish them from secondary and tertiary amine derivatives.
Raman spectroscopy provides complementary structural information with enhanced sensitivity to certain vibrational modes that may be weak or absent in infrared spectroscopy [43] [44]. The polarizability-based selection rules in Raman spectroscopy result in enhanced intensity for symmetric vibrational modes and aromatic ring vibrations.
The cyclopropyl ring breathing mode between 1070-1020 cm⁻¹ appears as a strong, diagnostic band in the Raman spectrum [42]. This vibration is highly characteristic of three-membered ring systems and provides unambiguous confirmation of the cyclopropane structure.
| Frequency (cm⁻¹) | Assignment | Relative Intensity | Notes |
|---|---|---|---|
| 3100-3000 | C-H stretching | Strong | Well-resolved compared to IR |
| 1600-1580 | Aromatic C=C stretching | Strong | Enhanced by polarizability |
| 1070-1020 | Cyclopropyl ring breathing | Strong (diagnostic) | Highly characteristic |
| 865-820 | Cyclopropyl ring deformation | Medium-strong | Three-membered ring specific |
| 800-750 | C-Br stretching | Medium | Enhanced by Br polarizability |
| 520-480 | C-C-C bending (cyclopropyl) | Medium | Ring strain effects |
The aromatic C=C stretching vibrations between 1600-1580 cm⁻¹ exhibit enhanced intensity in Raman spectroscopy due to the high polarizability of the π-electron system [43]. The bromine substituent further enhances certain vibrational modes through its high polarizability and mass effects.
The vibrational spectroscopy of amine hydrochlorides provides detailed information about hydrogen bonding interactions between the ammonium cation and chloride counter-ion [7] [45]. The frequency shift and band broadening of N-H stretching vibrations directly correlate with the strength and geometry of these hydrogen bonds.
The broad N-H stretching envelope characteristic of amine hydrochlorides results from multiple hydrogen bonding environments with different geometries and strengths [9]. Deuteration studies can provide additional insights into the hydrogen bonding network by revealing the contribution of coupled N-H and N-D stretching motions.